3-Chloroalanine

Übersicht

Beschreibung

3-Chloroalanine is an important amino acid that has a wide variety of applications in the scientific and medical fields. It is a derivative of alanine, an essential amino acid found in many proteins. This compound is a versatile compound that can be used in a variety of ways, from synthesizing new compounds to studying the effects of different biochemical processes. In

Wissenschaftliche Forschungsanwendungen

Enzymatic Transformations : 3-Chloroalanine can be enzymatically transformed into useful amino acids. This process involves a combination of enzymatic and chemical synthetic processes (Nagasawa & Yamada, 1986).

Synthesis of l-β-Chloroalanine : l-β-Chloroalanine, a derivative of this compound, is used as an intermediate for synthesizing several l-amino acids. It can be synthesized from 3-chloropyruvate using specific enzymes under controlled conditions, leading to high chemical and optical yields (Kato, Fukumoto, & Asano, 1993).

Inhibition of Serine Palmitoyltransferase : Beta-chloroalanine (a form of this compound) can inhibit serine palmitoyltransferase, affecting the biosynthesis of sphinganine and sphingenine in liver microsomes and in cells, without significantly perturbing other cellular functions (Medlock & Merrill, 1987).

Phenylalanine Biosynthesis Studies : this compound has been used to study the biosynthesis of phenylalanine in E. coli, providing insights into the enzymatic processes and potential improvements in phenylalanine production (Ding et al., 2016).

Alanine Racemase Inhibition : Different enantiomers of beta-chloroalanine exhibit varying levels of inhibition on alanine racemase, with D chloroalanine showing strong competitive inhibition and L chloroalanine showing non-competitive inhibition at higher concentrations (Henderson & Johnston, 1976).

Collagenase Activity Inhibition : N-chloroalanine, a related compound of this compound, increases the proteolytic susceptibility of collagen, which is significant for understanding its effects in inflammatory arthritis (Davies, Horwitz, & Davies, 1994).

d-Amino Acid Oxidase Studies : Research on d-amino acid oxidase has shown that it catalyzes the oxidation of β-chloroalanine, providing insights into the enzyme's mechanism of action and potential pharmacological applications (Walsh, Schonbrunn, & Abeles, 1971).

Phenylketonuria Research : p-Chlorophenylalanine, a related compound, has been used to simulate phenylketonuria in rats, helping in the study of this genetic disorder and its treatment (Lipton, Gordon, Guroff, & Udenfriend, 1967).

Affinity Labeling Studies : 3-Chloro-L-alanine is used in affinity labeling of alanine aminotransferase, providing a method to understand the enzyme's function and structure (Morino, Kojima, & Tanase, 1979).

Fumonisin-Induced Cytotoxicity : Studies show that beta-chloroalanine affects cell growth and death in pig kidney cells treated with fumonisin B1, contributing to the understanding of the toxicological effects of fumonisin (Yoo, Norred, Showker, & Riley, 1996).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-Chloroalanine is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in certain strains of bacteria, such as Pseudomonas sp. (strain ACP) .

Mode of Action

It’s known that this compound can inhibit the function of certain enzymes, such as alanine racemase , which is involved in the conversion of L-alanine to D-alanine, a crucial step in bacterial cell wall synthesis .

Biochemical Pathways

Two putative degradation pathways for this compound have been identified . The first pathway proceeds via a phenol monooxygenase followed by ortho-cleavage of the aromatic ring. The second one involves a benzoate dioxygenase and subsequent meta-cleavage of the aromatic ring .

Pharmacokinetics

It’s known that the compound is a small molecule , which suggests that it may be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzyme. By inhibiting the function of enzymes like alanine racemase, this compound can potentially disrupt the synthesis of bacterial cell walls , leading to the inhibition of bacterial growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in wastewater has been shown to affect the performance of biological wastewater treatment systems . The microbial communities in these systems can adapt to degrade this compound, demonstrating the impact of environmental factors on the compound’s action .

Biochemische Analyse

Biochemical Properties

The hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase . This interaction involves the replacement of the chloride in 3-Chloroalanine, which is a key step in the synthesis of other amino acids .

Cellular Effects

The effects of This compound A related compound, 3-chloroaniline, has been shown to be biodegraded by bacterial communities in wastewater treatment systems . The microbial communities adapted to biologically degrade 3-chloroaniline within three weeks of exposure .

Molecular Mechanism

The exact molecular mechanism of This compound It is known that the hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase . This suggests that this compound may interact with enzymes in a similar manner.

Temporal Effects in Laboratory Settings

The temporal effects of This compound In a study involving a related compound, 3-chloroaniline, microbial communities in wastewater treatment reactors adapted to biologically degrade the compound within three weeks .

Metabolic Pathways

The metabolic pathways involving This compound It is known that this compound is used in the synthesis of other amino acids by replacement of the chloride .

Eigenschaften

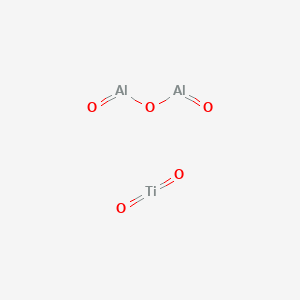

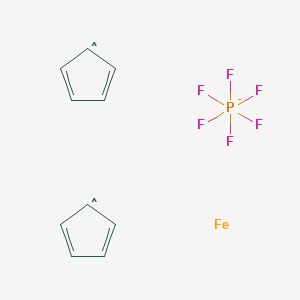

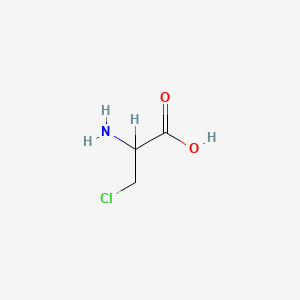

IUPAC Name |

2-amino-3-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBJGPTTYPEMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927558 | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3981-36-0, 39217-38-4, 13215-35-5 | |

| Record name | β-Chloroalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC337715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: 3-Chloroalanine acts as a mechanism-based inhibitor for several enzymes, primarily targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes. [, , ] One of its key targets is alanine racemase, an enzyme crucial for bacterial cell wall synthesis. [] this compound irreversibly inactivates alanine racemase by forming a covalent adduct with the PLP cofactor. [] This inactivation disrupts the balance of D-alanine and L-alanine, ultimately inhibiting bacterial growth. []

ANone: this compound, also known as 2-amino-3-chloropropanoic acid, has the following structural characteristics:

A: this compound itself does not directly inhibit GABA-AT. Instead, it undergoes a buffer-catalyzed cyclization to form L-cycloserine. [] L-cycloserine is the actual inactivator of GABA-AT. [] This inactivation was confirmed through experiments where adding gabaculine-inactivated enzyme (another GABA-AT inhibitor) did not affect the inactivation rate, indicating that the active inhibitor is generated from this compound and not through interactions with peripheral amino acid residues. []

A: this compound serves as a valuable starting material in the synthesis of various amino acids. One example is the production of D-cysteine. [] The enzyme 3-chloro-D-alanine chloride-lyase, found in Pseudomonas putida CR 1-1, catalyzes the β-replacement reaction of 3-chloro-D-alanine with sodium hydrosulfide, yielding D-cysteine. []

A: Research on Escherichia coli threonine synthase (TS) offers insights into the SAR of this compound analogs. [] Various derivatives, including L-3-hydroxyhomoserine phosphate, L-2,3-methanohomoserine phosphate, L-2-amino-3-[(phosphonomethyl)thio)]propanoic acid, and DL-E-2-amino-5-phosphono-4-pentenoic acid, were investigated for their inhibitory activity against TS. [] These studies revealed that structural modifications, particularly at the C-3 position and the phosphate group, significantly influence the potency and mechanism of inhibition. []

ANone: While specific resistance mechanisms are not discussed in the provided research, the development of resistance to any antimicrobial agent, including this compound, is possible. Bacteria can evolve mechanisms to circumvent the inhibitory effects of compounds like this compound. Further research is needed to understand the potential for resistance development and the underlying mechanisms.

A: Aspartate aminotransferase, another PLP-dependent enzyme, can catalyze β-elimination reactions with substrates like 3-chloro-L-alanine. [] This property is exploited for synthesizing novel chiral amino acids by introducing suitable nucleophiles as co-substrates. [] For instance, using 3-chloro-L-alanine and thiosulphate as substrates for aspartate aminotransferase results in the high-yielding synthesis of L-cysteine with high enantiomeric purity. []

ANone: Various analytical techniques are employed to characterize and quantify this compound. Common methods include:

ANone: The provided research does not offer specific details on the environmental impact of this compound. Given its potential biological activity, investigating its fate and effects in the environment is crucial. Research is needed to assess its biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms.

A: Alternatives to this compound depend on the specific application. For instance, other alanine racemase inhibitors like D-cycloserine are used clinically as antibiotics. [] In chiral amino acid synthesis, alternative starting materials and enzymatic or chemical catalysts can be employed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.